

An In-Depth Technical Guide to ICG-Sulfo-OSu Sodium in Research

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Compound of Interest

Compound Name: ICG-Sulfo-OSu sodium

Cat. No.: B11826946

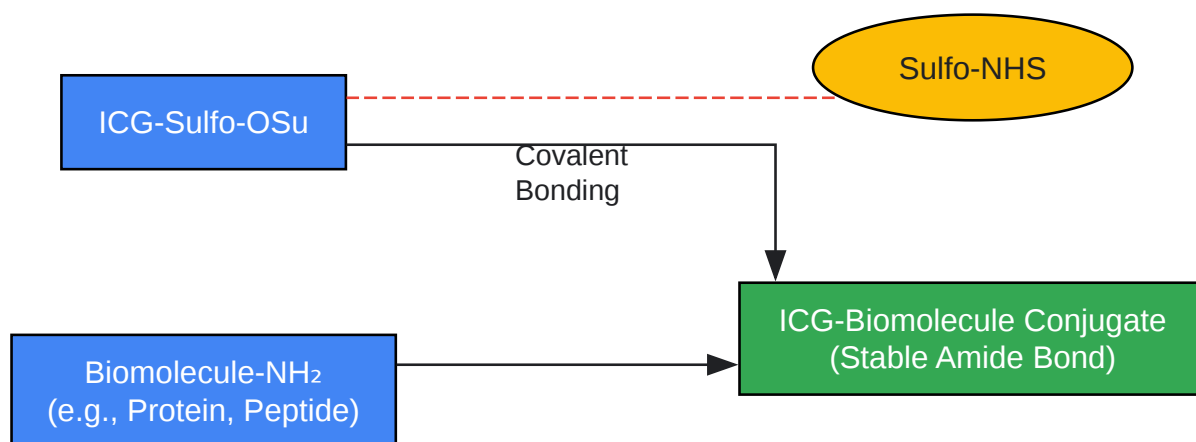
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Indocyanine green (ICG) Sulfo-OSu sodium salt is a pivotal tool in modern biomedical research, primarily serving as an amine-reactive, near-infrared (NIR) fluorescent labeling reagent.^[1] A derivative of the clinically approved dye Indocyanine green, ICG-Sulfo-OSu is engineered for the stable covalent conjugation to biomolecules, enabling a wide array of applications in diagnostics, targeted therapy, and high-resolution in vivo imaging.^{[2][3]} Its utility stems from the unique spectral properties of the ICG core, which absorbs and emits light in the NIR window (700-900 nm), a range where biological tissues exhibit minimal absorbance and autofluorescence, thus permitting deep-tissue imaging with high signal-to-noise ratios.^{[1][4]}

This guide provides a comprehensive overview of the chemistry, properties, and applications of ICG-Sulfo-OSu, complete with experimental protocols and workflow visualizations for researchers and drug development professionals.

Core Principle: The Chemistry of Bioconjugation

The functionality of ICG-Sulfo-OSu lies in its N-hydroxysulfosuccinimide (Sulfo-NHS) ester group. This group readily reacts with primary aliphatic amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins and peptides, to form a highly stable amide bond. The reaction is most efficient in a slightly alkaline environment (pH 7.2 to 8.5) and results in the release of N-hydroxysulfosuccinimide as a byproduct. The inclusion of the sulfonate (SO_3^-) group on the NHS ring increases the reagent's water solubility, allowing for conjugation reactions in aqueous buffers with minimal use of organic co-solvents.



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Figure 1. Reaction of ICG-Sulfo-OSu with a primary amine.

Physicochemical and Spectral Properties

The quantitative properties of ICG-Sulfo-OSu are critical for designing labeling reactions and imaging experiments. The data below has been compiled from various suppliers and research articles.

Property	Value	Source(s)
Molecular Weight	~930.07 g/mol	
Excitation Maximum (λ_{ex})	~780 nm	
Emission Maximum (λ_{em})	~800 nm	
Molar Extinction Coeff.	>150,000 M ⁻¹ cm ⁻¹ (in DMSO)	
Recommended Solvent	DMSO or DMF	
Reactive Group	Sulfo-N-hydroxysuccinimide Ester	
Target Functional Group	Primary Amines (-NH ₂)	

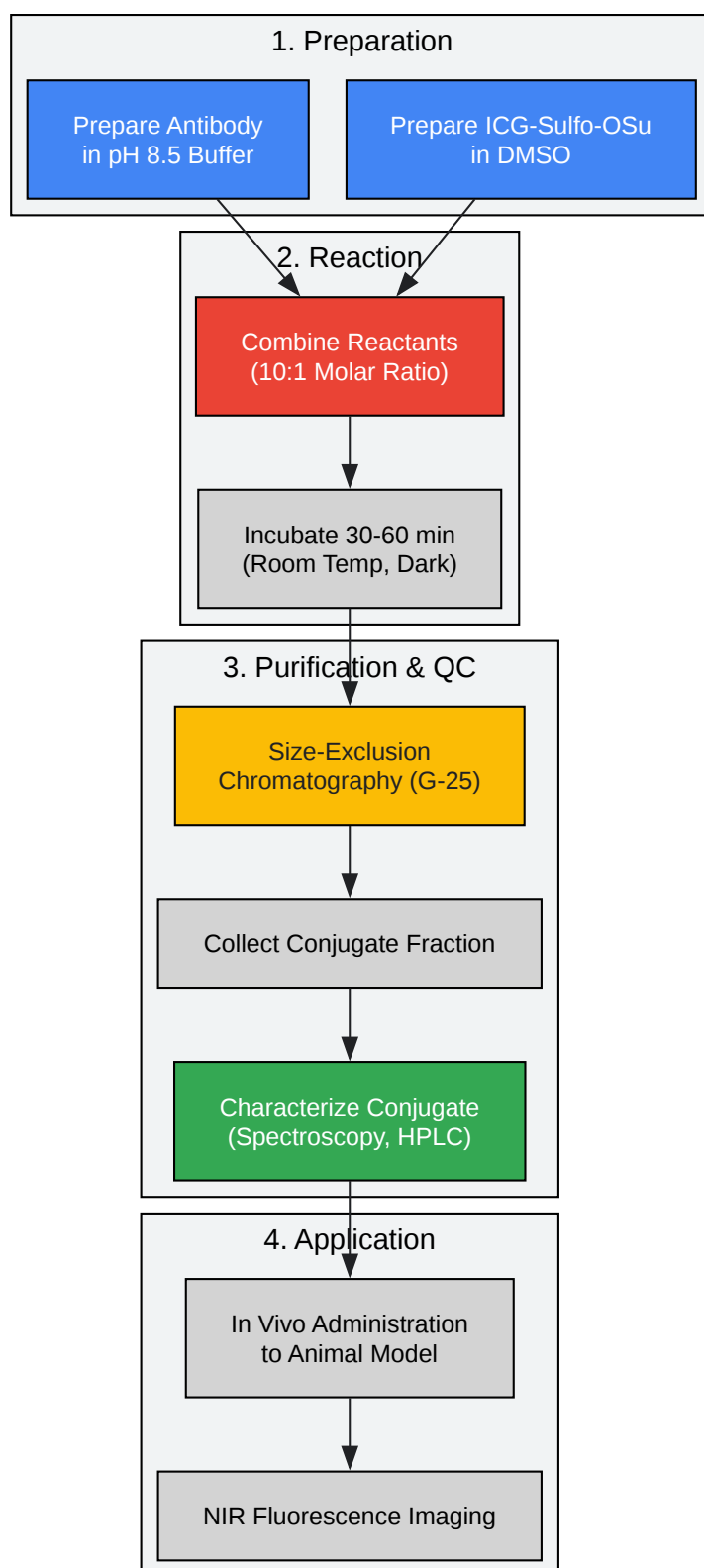
Experimental Protocols

Successful use of ICG-Sulfo-OSu requires careful attention to reaction and purification conditions. The hydrophobicity of the ICG molecule can lead to aggregation and non-covalent binding, making rigorous purification essential.

This protocol provides a starting point for conjugating ICG-Sulfo-OSu to a monoclonal antibody (mAb). Optimization of the dye-to-protein molar ratio is often necessary.

- Reagent Preparation:
 - Antibody Solution (Solution A): Prepare the antibody in an amine-free buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS). The final concentration should typically be 1-10 mg/mL.
 - Dye Stock Solution (Solution B): Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution. Store protected from light and moisture.
- Conjugation Reaction:
 - Determine the required volume of the dye stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended. Higher ratios can lead to over-labeling and aggregation.
 - While gently vortexing the antibody solution, add the calculated volume of the dye stock solution dropwise.
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- Purification of the Conjugate:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25 or G-50) equilibrated with PBS (pH 7.2-7.4).
 - Load the reaction mixture onto the column.
 - Elute the conjugate with PBS. The first colored fraction to elute will be the high-molecular-weight ICG-antibody conjugate. A second, slower-moving colored band corresponds to the unbound, hydrolyzed dye.

- Collect the fractions containing the purified conjugate.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for ICG).
 - Confirm conjugate integrity and purity using SDS-PAGE and size-exclusion HPLC (SE-HPLC).



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Figure 2. Workflow for bioconjugation and in vivo imaging.

Core Applications in Research

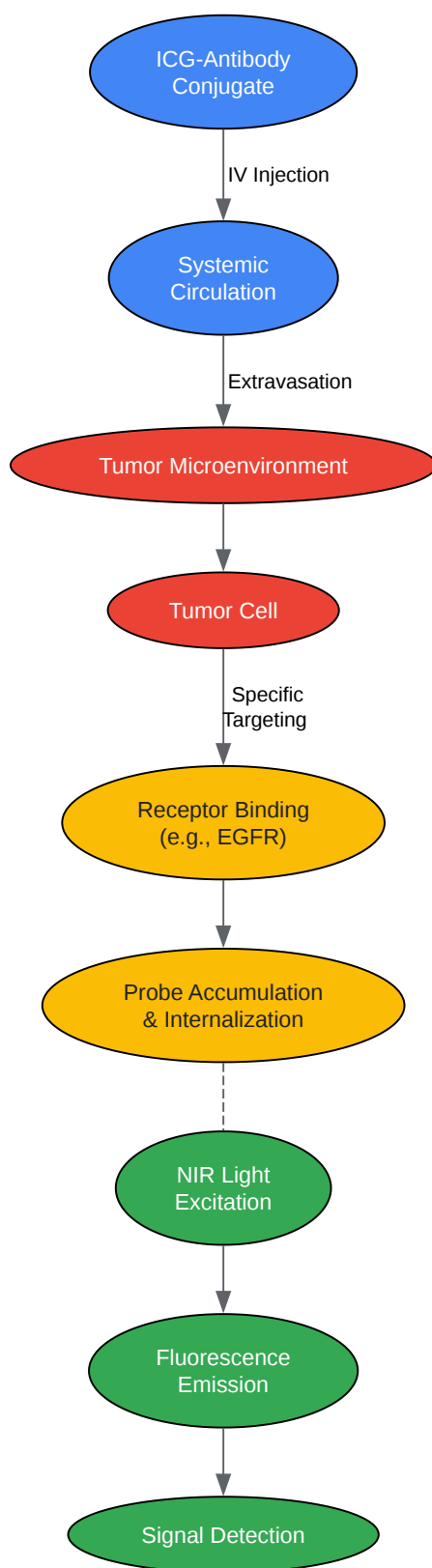
The ability to attach a bright, deep-tissue imaging agent to a target-specific molecule has made ICG-Sulfo-OSu invaluable in several research fields.

By conjugating ICG-Sulfo-OSu to monoclonal antibodies that recognize tumor-specific antigens (e.g., EGFR, HER2), researchers can create probes for the non-invasive visualization of tumors. These conjugates are administered intravenously into tumor-bearing animal models. Over time, the probe accumulates at the tumor site through specific antigen binding, while unbound conjugate is cleared from circulation. Imaging at later time points (24-168 hours) reveals high-contrast tumor delineation, enabling studies on tumor growth, metastasis, and response to therapy.

ICG's fluorescence is used to map sentinel lymph nodes, the first nodes to which cancer cells are likely to spread. ICG-labeled molecules or nanoparticles can be injected near a primary tumor, from where they drain into the lymphatic system, illuminating the nodes for real-time surgical resection.

ICG-Sulfo-OSu can be used to label drug delivery vehicles, such as nanoparticles, liposomes, or polymers. This allows researchers to visually track the biodistribution, target accumulation, and clearance kinetics of these carriers in vivo, providing critical data for the development of new therapeutics.

In addition to fluorescence, ICG is an effective contrast agent for photoacoustic (PA) imaging, a hybrid modality that combines light and sound for high-resolution deep-tissue imaging. ICG-labeled antibodies have been used as PA probes to detect tumors with high sensitivity.



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Figure 3. Logical pathway of targeted tumor imaging.

Challenges and Advanced Solutions

Despite its utility, researchers must be aware of potential challenges. The hydrophobic nature of ICG can cause aggregation of labeled proteins and lead to non-specific binding in vivo, particularly in the liver. This necessitates meticulous purification and characterization of the conjugates.

To address these issues, next-generation reagents have been developed that incorporate hydrophilic polyethylene glycol (PEG) linkers between the ICG dye and the Sulfo-OSu reactive group (e.g., ICG-EG4-Sulfo-OSu). These PEGylated derivatives exhibit improved water solubility and reduced non-specific binding, resulting in lower background signals and improved imaging contrast.

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